5-amino-1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
Description
The compound 5-amino-1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic molecule featuring:
- A pyrrol-3-one core substituted at the 1-position with a bulky cyclooctyl group.
- A 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl moiety at the 4-position.
- An amino group at the 5-position.
The 3,4-dimethoxyphenyl group on the thiazole ring is electron-rich, suggesting possible interactions with targets through π-π stacking or hydrogen bonding.
Properties
Molecular Formula |
C23H29N3O3S |
|---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C23H29N3O3S/c1-28-19-11-10-15(12-20(19)29-2)17-14-30-23(25-17)21-18(27)13-26(22(21)24)16-8-6-4-3-5-7-9-16/h10-12,14,16,24,27H,3-9,13H2,1-2H3 |
InChI Key |
DMNZFCADPMJXOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4CCCCCCC4)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. The starting materials often include cyclooctanone, 3,4-dimethoxybenzaldehyde, and thioamide derivatives. The key steps in the synthesis may include:
Condensation Reactions: Formation of intermediate compounds through condensation reactions between cyclooctanone and 3,4-dimethoxybenzaldehyde.
Cyclization: Intramolecular cyclization to form the thiazole ring.
Amination: Introduction of the amino group through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amino group and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-amino-1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 5-amino-1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting or modulating their activity.
Receptor Interaction: It may interact with specific receptors, triggering or blocking signaling pathways.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Substitutions on the Pyrrolone Nitrogen
The substituent at the 1-position of the pyrrolone ring varies significantly among analogs, impacting molecular properties:
Key Observations:
Variations in the Thiazole Substituent
The 4-position of the thiazole ring is critical for electronic and steric interactions:
Key Observations:
- 4-Methyl substitution () reduces steric hindrance and polarity, favoring hydrophobic interactions .
Biological Activity
5-amino-1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a pyrrolone ring, thiazole moiety, and a dimethoxyphenyl substituent, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 427.6 g/mol. The presence of multiple functional groups enhances its chemical reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O3S |
| Molecular Weight | 427.6 g/mol |
| CAS Number | 929847-24-5 |
Biological Activity
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors, which modulate their activity and trigger downstream biological effects.
Antimicrobial Activity
Studies have shown that this compound displays effective antimicrobial activity against various pathogens. The compound's efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
Anticancer Properties
The compound has been investigated for its potential in cancer therapy. Research demonstrates that it may inhibit the MEK-MAPK signaling pathway, which is often constitutively active in various solid tumors. Inhibition of this pathway could provide a therapeutic strategy for treating cancer.
Case Studies
- In Vivo Studies : In animal models, administration of the compound resulted in significant tumor growth inhibition compared to control groups. The study measured the levels of phosphorylated MAPK (pMAPK) in liver and lung tissues post-administration.
- Toxicity Assessment : Toxicokinetic studies indicated that the maximum tolerated dose was reached at higher concentrations (100 mg/kg), with notable clinical signs of toxicity observed .
The biological activity is primarily mediated through:
- Enzyme Inhibition : The compound interacts with key enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may alter receptor activity leading to changes in cellular responses relevant to disease states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
